N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide
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Overview
Description
VU0410150 is a pyrrylarylsulfone containing compound and has been found to be a mGluR4-positive allosteric modulator. VU0410150 has been evaluated as a potential drug for the treatment for Parkinson’s disease.
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide and its derivatives have been explored extensively in the field of pharmacology. For instance, some studies have focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, showcasing the chemical's utility in CNS-active agents development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Polymer Science Applications
This compound has also been instrumental in polymer science. For example, research on new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines has been conducted, focusing on synthesis and characterization, indicating its role in creating novel polymeric materials (Faghihi & Mozaffari, 2008).
Applications in Material Science
The compound’s derivatives have found applications in material science as well. For instance, studies on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlight its relevance in developing materials with unique thermal and solubility properties (Liu et al., 2013).
Chemical Synthesis and Reactions
Its involvement in the synthesis of spirocyclic dihydropyridines through electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides showcases its versatility in complex chemical reactions and potential drug-like features (Senczyszyn, Brice, & Clayden, 2013).
Properties
CAS No. |
1296731-74-2 |
---|---|
Molecular Formula |
C18H17N3O3S |
Molecular Weight |
355.41 |
IUPAC Name |
N-(1-((3,4-Dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide |
InChI |
InChI=1S/C18H17N3O3S/c1-13-6-7-16(11-14(13)2)25(23,24)21-10-8-15(12-21)20-18(22)17-5-3-4-9-19-17/h3-12H,1-2H3,(H,20,22) |
InChI Key |
LIVAPIWBIQYQLE-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CN(S(=O)(C2=CC=C(C)C(C)=C2)=O)C=C1)C3=NC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU0410150; VU 0410150; VU-0410150; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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